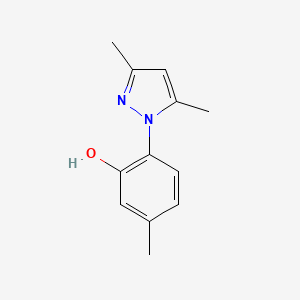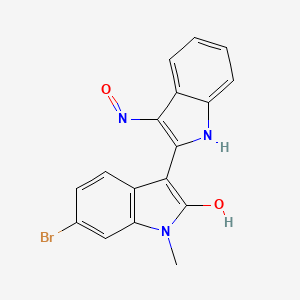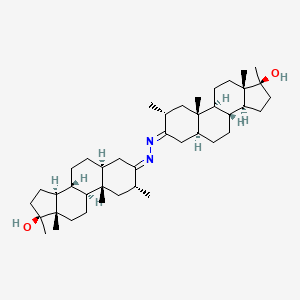![molecular formula C17H20F3N5S2 B609020 4-(4-(5,5-二甲基-4,5-二氢噻唑-2-基)哌嗪-1-基)-6-(2,2,2-三氟乙基)噻吩[2,3-d]嘧啶](/img/structure/B609020.png)
4-(4-(5,5-二甲基-4,5-二氢噻唑-2-基)哌嗪-1-基)-6-(2,2,2-三氟乙基)噻吩[2,3-d]嘧啶
概述
描述
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is a complex organic compound that features a thieno[2,3-d]pyrimidine core
科学研究应用
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
准备方法
The synthesis of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophene derivatives and formamide.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Thiazole Ring: The thiazole ring is often introduced through condensation reactions involving thioamides and α-haloketones.
Addition of the Trifluoroethyl Group: This step typically involves nucleophilic substitution reactions using trifluoroethyl halides.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
化学反应分析
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazole or piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the thiazole ring, leading to the formation of various substituted derivatives.
相似化合物的比较
Similar compounds include those with thieno[2,3-d]pyrimidine cores or those containing piperazine and thiazole rings. Some examples are:
Thieno[2,3-d]pyrimidine Derivatives: These compounds are often studied for their potential biological activities.
Piperazine Derivatives: Known for their use in various pharmaceutical applications.
Thiazole Derivatives: These compounds are explored for their antimicrobial and anticancer properties.
属性
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5S2/c1-16(2)9-21-15(27-16)25-5-3-24(4-6-25)13-12-7-11(8-17(18,19)20)26-14(12)23-10-22-13/h7,10H,3-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDROHXKTATJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N2CCN(CC2)C3=C4C=C(SC4=NC=N3)CC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MI-2-2 exerts its anti-leukemic effects by disrupting the interaction between menin and MLL fusion proteins. [] Menin acts as a crucial oncogenic cofactor for MLL fusion proteins, which drive the development of acute leukemias. [] By binding to menin and preventing its association with MLL fusion proteins, MI-2-2 effectively inhibits the oncogenic activity of these fusion proteins. [] This disruption leads to downstream effects such as inhibition of cell proliferation, downregulation of HOXA9 expression (a downstream target of MLL fusion proteins), and induction of differentiation in leukemia cells. []
A: The crystal structure of menin in complex with MI-2, a closely related compound to MI-2-2, has been solved. [] This structure reveals that MI-2 binds to the MLL pocket within the menin protein, mimicking the key interactions usually formed between menin and MLL. [] This structural insight provides a basis for understanding the structure-activity relationship of MI-2-2 and enables the design of next-generation inhibitors with improved potency and selectivity.
A: MI-2-2 demonstrates specific and pronounced activity against MLL-rearranged leukemia cells. [] Studies have shown that it effectively inhibits the proliferation of these cells, downregulates the expression of HOXA9 (a key target gene of MLL fusion proteins), and induces cellular differentiation. [, ] These effects highlight the potential of MI-2-2 as a therapeutic agent for MLL-rearranged leukemia.
A: While specific in vivo data for MI-2-2 is limited in the provided abstracts, research suggests that targeting the menin-MLL interaction is a promising therapeutic strategy for MLL-rearranged leukemia. [] Studies using structurally similar menin inhibitors and other strategies targeting the MLL complex components, like LEDGF/p75, have shown promising results in preclinical models, [] supporting the potential of MI-2-2 as a viable therapeutic option.
A: One potential challenge is the development of resistance. While not specifically addressed for MI-2-2, resistance mechanisms to targeted therapies are common in cancer. [] Research on potential resistance mechanisms and strategies to overcome them, such as combination therapies, would be crucial for the long-term success of MI-2-2. Additionally, further investigation into the potential long-term toxicity and safety profile of MI-2-2 is necessary before clinical implementation.
A: Current therapeutic options for MLL-rearranged leukemia, mainly chemotherapy, often result in poor clinical outcomes and frequent relapses. [] MI-2-2, by directly targeting the menin-MLL interaction, offers a more specific approach compared to traditional chemotherapy. [] Additionally, research suggests that combining MI-2-2 with other agents, such as DOT1L inhibitors, could potentially enhance its therapeutic efficacy and potentially overcome resistance. []
ANone: Further research is needed to fully elucidate the therapeutic potential of MI-2-2. This includes:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)



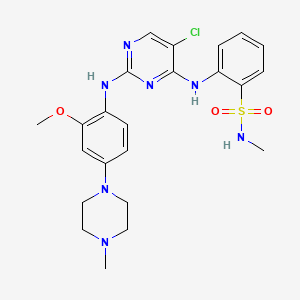
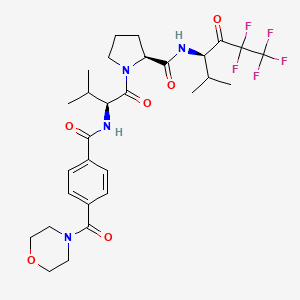
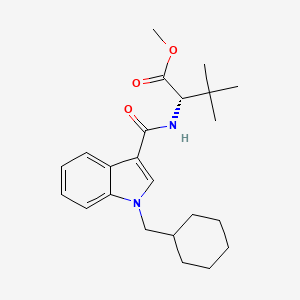

![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)
